(1R,2R)-1-[methyl-[(1-propan-2-ylpyrazol-4-yl)methyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Overview
Description
rel-(2R,3R)-3-[(1-isopropyl-1H-pyrazol-4-yl)methylamino]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through one common atom. The presence of the pyrazole and piperidine rings in its structure suggests potential biological activity.
Preparation Methods
The synthesis of rel-(2R,3R)-3-[(1-isopropyl-1H-pyrazol-4-yl)methylamino]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) involves multiple steps, including the formation of the spiro[indene-1,4’-piperidin] core and subsequent functionalization. The synthetic route typically starts with the preparation of the indene and piperidine precursors, followed by their coupling under specific reaction conditions to form the spiro compound. The final steps involve the introduction of the pyrazole moiety and the formation of the bis(trifluoroacetate) salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
rel-(2R,3R)-3-[(1-isopropyl-1H-pyrazol-4-yl)methylamino]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The bis(trifluoroacetate) salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Scientific Research Applications
rel-(2R,3R)-3-[(1-isopropyl-1H-pyrazol-4-yl)methylamino]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spiro structures.
Biology: Its unique structure and functional groups make it a potential candidate for studying biological interactions and pathways.
Medicine: The compound may have potential therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of rel-(2R,3R)-3-[(1-isopropyl-1H-pyrazol-4-yl)methylamino]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole and piperidine rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to rel-(2R,3R)-3-[(1-isopropyl-1H-pyrazol-4-yl)methylamino]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) include:
Spiro[indene-1,4’-piperidin] derivatives: These compounds share the spiro core structure and may have similar biological activities.
Pyrazole-containing compounds: Compounds with pyrazole rings are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Piperidine derivatives: Piperidine-containing compounds are widely used in medicinal chemistry due to their pharmacological properties.
The uniqueness of rel-(2R,3R)-3-[(1-isopropyl-1H-pyrazol-4-yl)methylamino]-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol bis(trifluoroacetate) (salt) lies in its combination of these structural features, which may result in distinct biological and chemical properties.
Properties
IUPAC Name |
(1R,2R)-1-[methyl-[(1-propan-2-ylpyrazol-4-yl)methyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-15(2)25-14-16(12-23-25)13-24(3)19-17-6-4-5-7-18(17)21(20(19)26)8-10-22-11-9-21/h4-7,12,14-15,19-20,22,26H,8-11,13H2,1-3H3/t19-,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSBABYSVWYZOA-UXHICEINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN(C)C2C(C3(CCNCC3)C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C=N1)CN(C)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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